molecular formula C8H10FNO B2593027 3-Pyridinemethanol, alpha-ethyl-2-fluoro- CAS No. 1055306-54-1

3-Pyridinemethanol, alpha-ethyl-2-fluoro-

Cat. No. B2593027
CAS RN: 1055306-54-1
M. Wt: 155.172
InChI Key: OGZCIWSSUHWGIX-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, alpha-ethyl-2-fluoro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Fluoro-alpha-ethyl-3-pyridinemethanol and has the molecular formula C9H12FNO. Its molecular weight is 167.20 g/mol.

Scientific Research Applications

Organic Synthesis Methodologies

  • Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : This research demonstrates a new methodology for the synthesis of α-fluoro esters via stannyl radical-mediated cleavage, highlighting a route for desulfonylation to produce 2-fluoroalkanoates, which may involve "3-Pyridinemethanol, alpha-ethyl-2-fluoro-" or related compounds as intermediates or products (Wnuk, Ríos, Khan, & Hsu, 2000).

Electrochemical Processes

  • Effects of Additives on Anodic Fluorination : Investigation into the anodic fluorination of ethyl α-(2-pyrimidylthio)acetate in ionic liquid hydrogen fluoride salts, potentially involving fluorinated pyridine derivatives as substrates or intermediates, to enhance the yield of fluorinated products (S. Inagi, T. Sawamura, & T. Fuchigami, 2008).

Volumetric Property Studies

  • Comparative Study of the Volumetric Properties : This study compares the volumetric properties of aqueous solutions of 2-pyridinemethanol and 3-pyridinemethanol, providing insights into the effects of the primary alcohol functional group on inter/intramolecular and additional hydrophilic interactions (I. Kul, K. Bhat, M. Hums, Michael R. Miller, & Sevil Sener, 2013).

Photoelectrocatalytic Oxidation

properties

IUPAC Name

1-(2-fluoropyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCIWSSUHWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinemethanol, alpha-ethyl-2-fluoro-

Synthesis routes and methods I

Procedure details

A freshly prepared LDA solution (68.0 mmol) in 500 ml of THF is cooled to −75° C., and 6.00 g (61.8 mmol) of 2-fluoropyridine are added. The mixture is left to stir at this temperature for 2 h, in the course of which a suspension forms. Thereafter, 4.31 g (74.2 mmol) of propanal are added, in the course of which the internal temperature rises to −45° C. After 2 h, the mixture is allowed to come to RT, poured onto saturated ammonium chloride solution and extracted three times with tert-butyl methyl ether. The combined organic phases are washed with sodium chloride solution, dried over sodium sulfate and concentrated. They are purified by chromatography on silica gel (eluent: dichloromethane, then dichloromethane/methanol=25:1). This affords 8.00 g (76% of theory) of the title compound.
Name
Quantity
68 mmol
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reactant
Reaction Step One
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500 mL
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solvent
Reaction Step One
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6 g
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reactant
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4.31 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (15.8 g) in tetrahydrofuran (100 mL) was added dropwise a 1.6 mol/L hexane solution (95 mL) of n-butyllithium at −78° C., and the mixture was stirred for 15 min. A solution of 2-fluoropyridine (11.6 g) in tetrahydrofuran (10 mL) was added dropwise at −78° C., and the mixture was stirred at the same temperature for 30 min. To the obtained mixture was added a solution of propionaldehyde (11.2 mL) in tetrahydrofuran (10 mL) at the same temperature, and the mixture was further stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=2:1) to give the title compound as a brown oil (yield 12.4 g, 67%).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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